molecular formula C12H6BrClO B1449796 1-Bromo-7-chlorodibenzo[b,d]furan CAS No. 2173555-52-5

1-Bromo-7-chlorodibenzo[b,d]furan

Cat. No. B1449796
CAS RN: 2173555-52-5
M. Wt: 281.53 g/mol
InChI Key: WXKGFVXGRJHAML-UHFFFAOYSA-N
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Description

1-Bromo-7-chlorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrClO. It has an average mass of 281.532 Da and a monoisotopic mass of 279.929047 Da .


Synthesis Analysis

A common synthesis method for 1-Bromo-7-chlorodibenzo[b,d]furan involves the reaction of brominated benzene and chlorinated benzene under alkaline conditions to produce 1-chloro-bromobenzene, which then undergoes condensation reaction with a furan group .


Molecular Structure Analysis

The molecular structure of 1-Bromo-7-chlorodibenzo[b,d]furan consists of a dibenzofuran core with a bromine atom at the 1-position and a chlorine atom at the 7-position .


Physical And Chemical Properties Analysis

1-Bromo-7-chlorodibenzo[b,d]furan has a density of 1.7±0.1 g/cm³, a boiling point of 376.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 60.0±3.0 kJ/mol, and it has a flash point of 181.4±22.3 °C. The compound has a molar refractivity of 66.8±0.3 cm³, and its molar volume is 168.6±3.0 cm³ .

Safety and Hazards

The safety information for 1-Bromo-7-chlorodibenzo[b,d]furan indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-bromo-7-chlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKGFVXGRJHAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-7-chlorodibenzo[b,d]furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-7-chlorodibenzo[b,d]furan
Reactant of Route 2
1-Bromo-7-chlorodibenzo[b,d]furan
Reactant of Route 3
1-Bromo-7-chlorodibenzo[b,d]furan
Reactant of Route 4
1-Bromo-7-chlorodibenzo[b,d]furan
Reactant of Route 5
1-Bromo-7-chlorodibenzo[b,d]furan
Reactant of Route 6
1-Bromo-7-chlorodibenzo[b,d]furan

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